molecular formula C17H10F6N2OS2 B10897280 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Cat. No.: B10897280
M. Wt: 436.4 g/mol
InChI Key: BMTHLSUCWLDVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a synthetic small molecule based on the benzothiazole scaffold, a heterocyclic structure recognized for its diverse pharmacological potential . This compound is supplied exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. The molecular structure integrates a benzothiazole ring system connected through a sulfanyl-acetamide linker to a 3,5-bis(trifluoromethyl)phenyl group. The presence of the electron-withdrawing trifluoromethyl groups can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable chemotype for structure-activity relationship (SAR) studies . While specific biological data for this exact molecule may be limited, analogues within the benzothiazole-acetamide class have demonstrated considerable research interest, particularly in the field of infectious diseases. Recent scientific reviews highlight benzothiazole derivatives as promising scaffolds in the search for new anti-tubercular agents, with some inhibitors showing activity against the Mycobacterium tuberculosis enzyme DprE1, a validated target for treating tuberculosis . The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in various donor-acceptor and hydrogen-bonding interactions with biological targets . Researchers can utilize this compound to explore its mechanism of action, perform molecular docking studies to predict target engagement, and evaluate its efficacy in various in vitro biological assays. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

Molecular Formula

C17H10F6N2OS2

Molecular Weight

436.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H10F6N2OS2/c18-16(19,20)9-5-10(17(21,22)23)7-11(6-9)24-14(26)8-27-15-25-12-3-1-2-4-13(12)28-15/h1-7H,8H2,(H,24,26)

InChI Key

BMTHLSUCWLDVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

The foundational step involves reacting 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride. This method is analogous to the synthesis of 2-chloro-N-(2-trifluoromethylphenyl)acetamide reported in, where chloroacetyl chloride is added dropwise to the aniline derivative in the presence of a base such as triethylamine (Et3_3N) (Figure 1).

Reaction Conditions:

  • Solvent: Dichloromethane (CH2_2Cl2_2)

  • Temperature: Room temperature (20–25°C)

  • Yield: 75–85%

Mechanistic Insight:
The base deprotonates the aniline, enhancing its nucleophilicity. Chloroacetyl chloride undergoes nucleophilic attack at the carbonyl carbon, forming the intermediate chloroacetamide.

Thioether Formation with 2-Mercaptobenzothiazole

The chloroacetamide intermediate reacts with 2-mercaptobenzothiazole in a nucleophilic aromatic substitution (SN_NAr) reaction. This step is optimized using polar aprotic solvents like dimethylformamide (DMF) and a base such as sodium hydride (NaH).

Reaction Conditions:

  • Solvent: DMF or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Catalyst: None required

  • Yield: 65–72%

Mechanistic Insight:
The thiolate anion (generated by deprotonation of 2-mercaptobenzothiazole) attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride and forming the thioether bond (Figure 2).

One-Pot Multicomponent Approach

To improve efficiency, a one-pot method combines both steps using 3,5-bis(trifluoromethyl)aniline, chloroacetyl chloride, and 2-mercaptobenzothiazole. This approach minimizes intermediate isolation and reduces reaction time.

Reaction Conditions:

  • Solvent: CH2_2Cl2_2/DMF (2:1)

  • Base: Et3_3N (2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 60–68%

Advantages:

  • Eliminates purification of the chloroacetamide intermediate.

  • Suitable for scalable synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the thioether formation step by enhancing reaction kinetics. This method reduces the reaction time from hours to minutes while maintaining yield.

Optimized Parameters:

  • Power: 300 W

  • Temperature: 100°C

  • Time: 15–20 minutes

  • Yield: 70–75%

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (500 MHz, DMSO-d6_6):
    δ 8.42 (s, 1H, NH), 8.10–7.98 (m, 3H, Ar-H), 7.85–7.72 (m, 2H, benzothiazole-H), 4.32 (s, 2H, CH2_2), 2.65 (s, 3H, CF3_3).

  • MS (ESI):
    m/z 479.4 [M+H]+^+.

Purity Assessment

  • HPLC: >98% purity using a C18 column (MeCN/H2_2O, 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
Stepwise Synthesis728–10 hModerateHigh
One-Pot686–8 hHighModerate
Microwave-Assisted750.5 hLowLow

Challenges and Optimization Opportunities

  • Steric Hindrance: The 3,5-bis(trifluoromethyl) group impedes nucleophilic attack, necessitating excess acylating agent.

  • Solvent Selection: DMF improves solubility but complicates purification; alternatives like THF may reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide (Target) C₁₆H₁₀F₆N₂OS₂ ~448.39 Benzothiazole core, bis(trifluoromethyl)phenyl, single sulfanyl bridge
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide C₁₇H₁₁F₆N₃OS 419.34 Benzimidazole core (vs. benzothiazole), same bis(trifluoromethyl)phenyl substituent
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₆H₁₆ClF₆N₅OS ~624.94 Triazole core, chlorophenyl and pyridinyl substituents, increased aromaticity
2,2′-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(2-fluorophenyl)acetamide] C₁₈H₁₄F₂N₄O₂S₄ ~492.52 Thiadiazole core, dual sulfanyl bridges, fluorophenyl substituents (less electron-withdrawing)

Key Insights from Structural Variations

Core Heterocycle Differences: Benzothiazole vs. Benzimidazole: The benzothiazole core in the target compound contains a sulfur atom in the heterocycle, whereas benzimidazole (compound in ) features two nitrogen atoms. Triazole vs. The thiadiazole analog () has dual sulfanyl bridges, which may increase metabolic susceptibility compared to the single bridge in the target compound.

Substituent Effects: Bis(trifluoromethyl)phenyl: The target compound and the benzimidazole analog () share this substituent, which imparts high lipophilicity (logP ~4–5 estimated) and resistance to oxidative metabolism. Chlorophenyl-Pyridinyl (): The bulky 4-chlorophenyl and pyridinyl groups in this analog increase molecular weight (~624 g/mol) and may hinder membrane permeability compared to the target compound.

Sulfanyl Bridge Impact :

  • The single sulfanyl bridge in the target compound balances hydrophobicity and polarity, whereas the dual bridges in could lead to higher crystallinity (as seen in thiadiazole derivatives ), possibly reducing solubility.

Research Findings and Implications

  • Crystallographic Data : Analogous acetamide derivatives, such as N-(1,3-benzothiazol-2-yl)acetamide, exhibit planar benzothiazole rings and intermolecular hydrogen bonding in crystal structures, suggesting similar packing behavior for the target compound .
  • Metabolic Stability : The bis(trifluoromethyl)phenyl group in the target compound likely enhances stability compared to fluorophenyl or chlorophenyl analogs, as trifluoromethyl groups are less prone to Phase I metabolism.
  • Bioactivity Trends: While direct activity data is absent in the evidence, benzothiazole derivatives (e.g., riluzole) are known for neuroprotective effects, and triazole-containing compounds often show antimicrobial activity. The target compound’s structure positions it as a candidate for kinase or protease inhibition.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a novel derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, particularly focusing on its antimicrobial and enzyme inhibition properties.

Synthesis

The synthesis of this compound involves strategic modifications to the benzothiazole and trifluoromethyl phenyl moieties. The presence of the trifluoromethyl groups is known to enhance pharmacokinetic properties, making these compounds promising candidates for further development in drug discovery.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the benzothiazole moiety. For example, a related study demonstrated that derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibited significant growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

The minimum biofilm eradication concentration (MBEC) values for certain derivatives were reported as low as 1 µg/mL , indicating potent antibiofilm activity. In comparison, standard antibiotics like vancomycin showed higher MBEC values in similar assays .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain management and inflammation . Dual inhibitors of these enzymes have shown promising results in reducing pain without significant side effects commonly associated with traditional analgesics.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenIC50/MBEC ValuesReference
AntimicrobialMRSA1 µg/mL (MBEC)
AntimicrobialEnterococcus faecalis1 µg/mL (MBEC)
Enzyme InhibitionsEH7 nM
Enzyme InhibitionFAAH9.6 nM

Case Studies

In a recent study examining the structure-activity relationship (SAR) of benzothiazole derivatives, it was found that modifications at specific positions on the aromatic rings significantly influenced both potency and metabolic stability . The findings suggest that while trifluoromethyl substitutions are well-tolerated by targeted enzymes, they do not always enhance metabolic stability.

In vivo evaluations have shown that certain dual inhibitors derived from this class can alleviate acute inflammatory pain in animal models without affecting normal locomotor behavior, highlighting their potential therapeutic advantage over existing analgesics .

Q & A

Q. How can researchers investigate the compound’s interactions with biomacromolecules (e.g., proteins/DNA)?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with cryo-EM or X-ray crystallography for structural insights. Molecular docking and MD simulations can propose binding modes, which are validated through mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.